Human drosomycin-like defensin
Description
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
CLAGRLDKQCTCRRSQPSRRSGHEVGRPSPHCGPSRQCGCHMD |
Origin of Product |
United States |
Molecular Biology and Gene Expression of Human Drosomycin Like Defensin
Genomic Organization and Gene Structure of Human Drosomycin-Like Defensin (B1577277)
The gene encoding the human drosomycin-like defensin peptide is identified as the Family with Sequence Similarity 3 Member A (FAM3A) gene. nih.govresearchgate.net A TBLASTN search revealed that a 42-amino-acid peptide sequence with 42% identity to Drosophila drosomycin (B1143007) is encoded within the FAM3A gene. nih.gov This gene is located on the long arm of the X chromosome at position Xq28. nih.govgenecards.org
The FAM3A gene itself is also known by the aliases 2-19, DXS560S, and XAP-7. genecards.org The specific DLD peptide sequence is a putative component derived from the larger protein encoded by FAM3A. nih.gov While human defensin genes, such as α-defensins and β-defensins, typically have a conserved structure of two or three exons separated by introns, the precise exon-intron structure that gives rise to the DLD peptide within the context of the FAM3A gene product remains to be fully elucidated. nih.gov Human DLD is characterized by the presence of six cysteine residues, which form three intramolecular disulfide bridges, a structural feature common to defensins that is crucial for their three-dimensional shape and biological activity. nih.gov
Transcriptional Regulation of this compound Gene Expression
The expression of the this compound gene is controlled by a network of transcription factors and signaling pathways that are activated in response to various stimuli, reflecting its role in the innate immune system.
Promoter Elements and Transcription Factor Binding Sites
The regulation of the FAM3A gene, which encodes the drosomycin-like defensin peptide, involves several transcription factor binding sites within its promoter region. Analysis of the FAM3A promoter has identified potential binding sites for several key transcription factors, including:
RelA (p65) : A subunit of the Nuclear Factor-kappa B (NF-κB) complex, which is a central mediator of immune and inflammatory responses. genecards.org The activation of NF-κB is a hallmark of the Toll-like receptor signaling pathway. plos.orgresearchgate.net
STAT1 (Signal Transducer and Activator of Transcription 1) : A key protein in interferon signaling. genecards.org
p53 : A tumor suppressor protein involved in cell cycle regulation and apoptosis. genecards.org
HNF-4alpha (Hepatocyte Nuclear Factor 4 alpha) : A nuclear transcription factor important in liver function. genecards.org
Peroxisome proliferator-activated receptor gamma (PPARγ) : A transcription factor that has been demonstrated to activate FAM3A transcription. ahajournals.orgmybiosource.com
Forkhead box O (FOXO) transcription factors : Studies have shown that the expression of antimicrobial peptides, including drosomycin-like defensin, is dependent on FOXO in both Drosophila and human cells, indicating a conserved regulatory mechanism. aai.orgsdbonline.org Inhibition of FOXO signaling has been shown to dramatically increase the expression of other human defensins. nih.govpnas.org
Signaling Pathways Modulating this compound Induction
The expression of this compound is modulated by signaling pathways that are fundamental to innate immunity, showing a remarkable conservation from insects to humans.
Toll-like Receptor (TLR) Pathway : In Drosophila, the induction of drosomycin is controlled by the Toll signaling pathway. nih.govrupress.org In humans, this pathway is conserved through the Toll-like receptors (TLRs), which recognize pathogen-associated molecular patterns (PAMPs) from microbes. plos.orgaai.org Engagement of TLRs, such as TLR2, by microbial components like bacterial lipoproteins can trigger a signaling cascade that leads to the activation of the NF-κB transcription factor, which in turn induces the expression of antimicrobial peptides. researchgate.netaai.org This suggests that DLD expression is likely induced via TLR activation upon encountering fungal pathogens. nih.gov
Interleukin-1 Receptor (IL-1R) Pathway : The intracellular signaling domain of the IL-1 receptor (IL-1R) is highly homologous to that of the TLRs, known as the Toll/IL-1R (TIR) domain. nih.gov Consequently, these pathways share many downstream components and can induce similar responses. IL-1, a potent inflammatory cytokine, is a strong inducer of defensin expression in epithelial tissues, often working to amplify the response initiated by TLRs. aai.orgaai.org This signaling also proceeds through the activation of NF-κB and mitogen-activated protein kinase (MAPK) pathways. aai.org
PI3K/Akt and p38 MAPK Pathways : The FAM3A gene product has been linked to the activation of the PI3K-Akt signaling pathway. nih.gov Furthermore, FOXO transcription factors, which regulate DLD, are key downstream targets of the PI3K/Akt pathway. aai.org Additionally, the p38 MAPK signaling pathway, another crucial component of the cellular response to stress and pathogens, may also play a role in regulating FAM3A expression. nih.govtandfonline.com
Tissue-Specific and Inducible Expression Profiles of this compound mRNA
The expression of this compound mRNA shows a distinct pattern, with high levels of basal expression in specific tissues and the potential for upregulation in response to microbial challenges.
Basal Expression in Mucosal and Epithelial Tissues
The mRNA for this compound (DLD) is detected in a variety of human tissues, with a particularly strong presence in epithelial barriers. The most abundant basal expression of DLD mRNA is found in the skin. nih.govresearchgate.netresearchgate.net Lower levels of expression have also been consistently detected in the liver, muscle, and pancreas. nih.govresearchgate.net Its expression has also been noted in the oral mucosa. mdpi.com Notably, DLD mRNA appears to be absent from the lungs under normal conditions, a finding that has led to speculation that this absence could contribute to the susceptibility of the lungs to infections by filamentous fungi. nih.govh1.co An inflammatory condition in the skin, such as psoriasis, has been observed to significantly decrease the expression of DLD mRNA compared to healthy skin. nih.govresearchgate.net
Interactive Table: Basal mRNA Expression of this compound (DLD) in Various Tissues
| Tissue | Expression Level | Reference |
| Skin (Normal) | Very High | nih.govresearchgate.netresearchgate.net |
| Liver | Low / Detectable | nih.govresearchgate.net |
| Muscle | Low / Detectable | nih.govresearchgate.net |
| Pancreas | Low / Detectable | nih.govresearchgate.net |
| Oral Mucosa | Detectable | mdpi.com |
| Testis | Detectable | nih.govresearchgate.net |
| Heart | Detectable | nih.govresearchgate.net |
| Blood | Not Detected | nih.govresearchgate.net |
| Lung | Not Detected | nih.govresearchgate.net |
| Skin (Psoriatic) | Significantly Reduced | nih.govresearchgate.net |
Upregulation in Response to Microbial Stimuli
As a component of the innate immune system, the expression of defensins is often upregulated upon encountering microbial threats. While human DLD has potent antifungal activity against fungi like Aspergillus fumigatus, studies on its direct induction have yielded specific results. nih.gov For instance, one study found that incubating isolated peripheral blood mononuclear cells (PBMCs) with Aspergillus fumigatus conidia or hyphae did not lead to an increase in DLD mRNA expression. nih.gov
However, the broader principle of defensin induction in epithelial cells in response to microbial stimuli is well-established. nih.govresearchgate.net The expression of other defensins, such as human β-defensin 2 (hBD-2), is strongly induced in respiratory epithelial cells when exposed to Aspergillus fumigatus. nih.govresearchgate.net This induction is often mediated by signaling pathways like the TLR and IL-1R pathways, which are activated by microbial products and lead to a protective antimicrobial response at mucosal surfaces. aai.orgnih.gov The conservation of the Toll pathway between Drosophila drosomycin and human DLD strongly implies that DLD expression is designed to be inducible as part of an ancient antifungal defense mechanism, even if specific conditions for its upregulation in all cell types are still under investigation. nih.govasm.org
Biochemical Characteristics and Structural Homologies of Human Drosomycin Like Defensin
Structural Homologies with Insect Drosomycin (B1143007) and Other Defensin (B1577277) Subfamilies
Human DLD exhibits significant structural and sequence homology with its namesake from Drosophila melanogaster, as well as with other defensin subfamilies. nih.gov Sequence alignment has revealed a 40% similarity between human DLD and insect drosomycin. nih.govmdpi.com This homology suggests a shared three-dimensional structure and a common evolutionary origin. nih.gov Beyond its insect counterpart, the structure of human DLD, which incorporates both alpha-helical and beta-strand elements, bears a resemblance to human β-defensins. nih.govmdpi.com
While the precise disulfide bond connectivity for human DLD has not been fully elucidated, the patterns for other major defensin families are well-established and provide a framework for comparison. nih.govmdpi.com Vertebrate α-defensins and β-defensins, for instance, both have three disulfide bonds but with distinct linkage patterns. nih.govmdpi.com This difference in connectivity is a defining feature that separates these subfamilies.
Table 1: Comparative Disulfide Bond Connectivity in Defensin Subfamilies
| Defensin Subfamily | Number of Cysteines | Number of Disulfide Bonds | Connectivity Pattern |
| Human Drosomycin-Like Defensin | 6 | 3 | Not fully elucidated nih.gov |
| Insect Drosomycin | 8 | 4 | N-terminal loop to C-terminus; additional bridges researchgate.netfrontiersin.org |
| Vertebrate α-Defensins | 6 | 3 | Cys I–Cys VI, Cys II–Cys IV, Cys III–Cys V nih.gov |
| Vertebrate β-Defensins | 6 | 3 | Cys I–Cys V, Cys II–Cys IV, Cys III–Cys VI nih.govmdpi.com |
| Plant Defensins | 8 | 4 | Cys1–Cys8, Cys2–Cys5, Cys3–Cys6, Cys4–Cys7 mdpi.com |
The three-dimensional structure of many defensins is defined by a cysteine-stabilized alpha-beta (CSαβ) motif, which consists of an α-helix and two or three antiparallel β-strands held together by disulfide bonds. researchgate.netmdpi.com This motif is present in both human DLD and insect drosomycin. mdpi.comresearchgate.net
Human DLD is reported to have a combined structure that includes one α-helix and three β-strands. nih.govmdpi.com This arrangement is structurally analogous to that of human β-defensins, which also feature a cysteine-stabilized motif composed of an α-helix and antiparallel β-sheets. mdpi.comfrontiersin.org Similarly, the solution structure of insect drosomycin involves a three-stranded β-sheet connected to an α-helix, stabilized by its four disulfide bridges. researchgate.net The conservation of this core CSαβ fold across different species highlights its importance for the peptide's function. frontiersin.org
Table 2: Secondary Structural Elements in Drosomycin and Related Defensins
| Peptide | Alpha-Helical Elements | Beta-Strand Elements | Structural Motif |
| This compound | One α-helix nih.govmdpi.com | Three β-strands nih.govmdpi.com | Cysteine-Stabilized Alpha-Beta (CSαβ) nih.govmdpi.com |
| Insect Drosomycin | One α-helix researchgate.net | Three-stranded β-sheet researchgate.net | Cysteine-Stabilized Alpha-Beta (CSαβ) researchgate.net |
| Human β-Defensins | One α-helical region mdpi.com | Three β-strands mdpi.com | Cysteine-Stabilized Alpha-Beta (CSαβ) mdpi.comfrontiersin.org |
Biological Functions and Antimicrobial Mechanisms of Human Drosomycin Like Defensin
Specificity of Antifungal Activity against Filamentous Fungi
Human drosomycin-like defensin (B1577277) exhibits a targeted antifungal effect, primarily demonstrating efficacy against filamentous fungi while being inactive against other microbial forms. nih.govasm.orgh1.coresearchgate.net
Efficacy Against Aspergillus Species
Synthetic DLD has been shown to have a broad spectrum of activity against Aspergillus species, including the significant human pathogen Aspergillus fumigatus and also Aspergillus nidulans. nih.govoup.com Research indicates that DLD exerts strong fungicidal effects against these molds. nih.gov In comparative studies, while both DLD and its fruit fly homolog, drosomycin (B1143007), were effective against A. fumigatus, DLD was uniquely active against A. nidulans. nih.gov This suggests a specific interaction between DLD and certain components of Aspergillus species.
Lack of Activity Against Yeast and Bacterial Pathogens
A noteworthy characteristic of human drosomycin-like defensin is its specific activity spectrum. nih.govasm.orgh1.coresearchgate.net Studies have consistently shown that DLD has no activity against yeast pathogens such as Candida albicans and Cryptococcus neoformans. nih.gov Furthermore, it is ineffective against both gram-positive and gram-negative bacteria. nih.govresearchgate.net This specificity for filamentous fungi distinguishes it from many other antimicrobial peptides that have a broader range of targets. nih.govmdpi.com The tertiary structure of the peptide is crucial for its biological activity, as its linear, reduced form shows no inhibitory effects. researchgate.net
Table 1: Antimicrobial Spectrum of this compound (DLD)
| Pathogen Type | Organism | Activity of DLD |
|---|---|---|
| Filamentous Fungi | Aspergillus fumigatus | Active |
| Aspergillus nidulans | Active | |
| Fusarium spp. | Active | |
| Rhizopus oryzae | Active | |
| Yeast | Candida albicans | Inactive |
| Cryptococcus neoformans | Inactive | |
| Bacteria | Gram-positive | Inactive |
Proposed Molecular Mechanisms of Fungal Inhibition
The precise ways in which this compound inhibits fungal growth are still under investigation, but several molecular mechanisms have been proposed based on studies of DLD and similar antifungal peptides.
Cellular Target Interactions within Fungal Pathogens
The antifungal action of defensins often begins with an interaction with specific components of the fungal cell. frontiersin.orgpnas.org For some antifungal peptides, this involves binding to glycosphingolipids, such as glucosylceramide (GlcCer), present in the fungal membrane. pnas.org This interaction can be a crucial first step that leads to subsequent cellular disruption. pnas.org While the specific molecular target of human DLD has not been definitively identified, it is hypothesized that its activity is associated with a basic/hydrophobic residue pair, which is a feature found in other antifungal proteins like drosomycin. researchgate.net The surrounding amino acid residues are thought to modulate this activity. researchgate.net
Membrane Permeabilization and Disruption Hypotheses
A common mechanism for antimicrobial peptides is the permeabilization and disruption of the pathogen's cell membrane. mdpi.comfrontiersin.org Many defensins are known to create pores in the fungal membrane, leading to the leakage of cellular contents and ultimately cell death. mdpi.com However, this is not a universal mechanism for all defensins, and the extent of permeabilization can depend on the specific defensin and the target fungus. mdpi.commdpi.com While direct evidence for DLD-induced membrane permeabilization is not extensively detailed, the structural homology to other defensins suggests it as a plausible mechanism. nih.govfrontiersin.org It is also proposed that some defensins can cause membrane disruption without forming distinct pores. mdpi.com
Induction of Reactive Oxygen Species (ROS) in Fungal Cells
Another proposed mechanism of fungal inhibition by some antifungal peptides is the induction of reactive oxygen species (ROS) within the fungal cell. mdpi.comfrontiersin.org The accumulation of ROS can lead to oxidative stress, damaging cellular components and triggering programmed cell death, or apoptosis. frontiersin.org This downstream effect can be a consequence of the initial interaction with the fungal cell membrane or other cellular targets. pnas.org While not specifically demonstrated for human DLD, the induction of ROS is a known antifungal mechanism for other defensins and represents a potential pathway for DLD's fungicidal activity. frontiersin.org
Immunomodulatory Activities of this compound
This compound (DLD) exhibits notable immunomodulatory functions, distinct from its direct antimicrobial actions. nih.govnih.govcopewithcytokines.org While many defensins actively stimulate the immune system, DLD's primary immunomodulatory role appears to be in modulating the inflammatory response to fungal pathogens rather than direct activation of immune cells. nih.gov
Influence on Cytokine Production
Research into the immunological effects of synthetic DLD has revealed its capacity to alter cytokine production in the presence of a fungal stimulus. nih.govcopewithcytokines.orgresearchgate.net Studies using human peripheral blood mononuclear cells (PBMCs) have shown that DLD itself does not trigger the production of cytokines. nih.gov Furthermore, it does not affect lipopolysaccharide-induced cytokine production. nih.gov
However, DLD significantly inhibits the production of pro-inflammatory cytokines when PBMCs are stimulated with Aspergillus fumigatus. nih.gov Specifically, it has been demonstrated to reduce the release of Tumor Necrosis Factor (TNF) and Interleukin-6 (IL-6) that is induced by A. fumigatus conidia. nih.govresearchgate.net This inhibitory effect is comparable to that of drosomycin from Drosophila melanogaster. nih.gov The modulation is thought to occur through the modification of the fungal cell wall's properties by DLD, thereby altering the stimulus presented to the immune cells. nih.gov
Table 1: Effect of this compound on Aspergillus fumigatus-Induced Cytokine Production in Human PBMCs
| Cytokine | Effect of this compound | Finding | Source |
| Tumor Necrosis Factor (TNF) | Inhibition | Significantly reduced the release of TNF stimulated by A. fumigatus conidia. | nih.govresearchgate.net |
| Interleukin-6 (IL-6) | Inhibition | Significantly reduced the release of IL-6 stimulated by A. fumigatus conidia. | nih.govresearchgate.net |
| General Cytokine Induction | No Direct Effect | Did not induce cytokine production when incubated with PBMCs alone. | nih.gov |
Interactions with Host Immune Cells and Pathways
The interaction of this compound with host immune cells and signaling pathways appears to be indirect. Unlike some other human defensins that can act as chemoattractants or directly activate immune cells, DLD does not appear to have direct immunostimulatory activities. nih.gov
Key findings on its interactions include:
Peripheral Blood Mononuclear Cells (PBMCs): Incubation of DLD with human PBMCs does not lead to cytokine production, indicating a lack of direct activation of these cells. nih.gov
Toll-Like Receptors (TLRs): DLD does not interact with Toll-like receptor 2 (TLR2) or Toll-like receptor 4 (TLR4). nih.gov This is in contrast to other defensins, such as β-defensin-2, which can interact with TLR4. The lack of interaction was confirmed in studies using Chinese Hamster Ovary (CHO) cells transfected with human TLR2 or TLR4. nih.gov
FOXO-Dependent Regulation: The expression of the gene for drosomycin-like defensin in human cell lines has been shown to be dependent on the Forkhead box protein O (FOXO) transcription factors. sdbonline.org This suggests a conserved mechanism linking metabolism and innate immunity, as this regulatory pathway is also observed in Drosophila. sdbonline.org
Evolutionary Biology of Drosomycin Like Defensins
Phylogenetic Relationships and Ancestral Origins within Eukaryotic Defensins
Defensins are a large and ancient family of antimicrobial peptides that form a crucial part of the innate immune system in a vast array of multicellular organisms. nih.govfrontiersin.org Their widespread presence in plants, fungi, and animals suggests a deep evolutionary history. nih.gov Research into their ancestral origins points to a prokaryotic beginning, with evidence suggesting that eukaryotic defensins may have originated from defensin-like peptides (DLPs) found in myxobacteria. nih.govfrontiersin.org Structural bioinformatics analyses have identified bacterial peptides with a conserved cysteine-stabilized alpha-helical motif, which is a foundational structural unit of the more complex cysteine-stabilized alpha-helical and beta-sheet (CSαβ) motif found in eukaryotic defensins. nih.gov The similarity in sequence and structure to fungal DLPs, combined with the restricted distribution to myxobacteria, suggests these bacterial peptides could be the ancestors of eukaryotic defensins, possibly transferred to the proto-eukaryotic genome. nih.gov
The evolutionary relationships among eukaryotic defensins are complex. For a long time, they were considered a single superfamily that evolved from a common precursor before the divergence of the plant, fungal, and animal kingdoms. oup.comoup.com However, more recent evidence strongly suggests that defensins actually consist of two evolutionarily independent superfamilies that arose through convergent evolution: the cis-defensins and trans-defensins. oup.comresearchgate.netnih.gov This classification is based on differences in tertiary structure, the order of secondary structure elements, and disulfide bond connectivity. oup.comresearchgate.net The similarities that led to their initial classification as a single group are now thought to be the result of extensive convergent evolution, where similar structures and functions arose independently from different ancestors due to similar selective pressures. oup.com
The CSαβ motif is characteristic of a diverse group of defensins, including those from invertebrates, but their precise phylogenetic relationship with vertebrate defensins (α-, β-, and θ-defensins) remains an area of active research. researchgate.net Phylogenetic analyses show that when comparing CSαβ defensins, they tend to cluster based on their functional properties (e.g., antibacterial vs. antifungal) rather than the phylogenetic origin of the host organism. researchgate.net For instance, the insect-derived antifungal drosomycin (B1143007) clusters more closely with antifungal defensins from plants than with antibacterial defensins from other invertebrates. researchgate.net This functional clustering highlights that both antibacterial and antifungal capabilities have been preserved across different phyla throughout evolution. researchgate.net While a primordial β-defensin is considered the common ancestor for all vertebrate defensins, the evolutionary link between these and the non-vertebrate defensins is less clear. frontiersin.org
Conservation of the Toll/Drosomycin Pathway in Innate Immunity Across Species
A remarkable example of evolutionary conservation in innate immunity is the Toll pathway. nih.govresearchgate.net Initially discovered in the fruit fly Drosophila melanogaster for its role in embryonic development, the Toll receptor was later identified as a critical component of the fly's innate immune response, particularly against fungal and Gram-positive bacterial infections. sdbonline.orgnih.govucsd.edu Upon infection, the Toll pathway is activated, leading to the nuclear translocation of NF-κB-like transcription factors, primarily the Dorsal-related immunity factor (Dif). sdbonline.orgucsd.eduscispace.com This activation directly induces the expression of specific antimicrobial peptide genes in the fat body (the functional equivalent of the liver), including the potent antifungal peptide, drosomycin. nih.govsdbonline.orgucsd.edu
The fundamental components of this signaling cascade are strikingly conserved from insects to mammals. nih.gov Humans possess a family of ten Toll-like receptors (TLRs), which are clear homologues of the Drosophila Toll receptor. nih.govnih.govasm.org These TLRs are central to the human innate immune system, recognizing pathogen-associated molecular patterns and initiating an immune response. nih.govnih.gov The discovery of a human homologue of Drosophila drosomycin, named drosomycin-like defensin (B1577277) (DLD), provides further compelling evidence for the conservation of this ancient antifungal defense mechanism. nih.govresearchgate.netnih.gov
The human drosomycin-like defensin shows significant homology to its insect counterpart and exhibits specific antifungal activity, particularly against filamentous fungi like Aspergillus fumigatus. nih.govnih.gov The gene for human DLD is expressed in various tissues, with the highest expression found in the skin, which is consistent with a role as a first-line defensin against invading microbes. nih.govnih.gov The parallel between the Toll/drosomycin axis in flies and the TLR/DLD system in humans underscores a shared evolutionary strategy for combating fungal pathogens that has been maintained for millions of years. nih.govresearchgate.net Studies have shown that the FOXO-dependent regulation of antimicrobial peptide genes, including drosomycin-like defensin, is conserved between Drosophila and humans, indicating a conserved mechanism of cross-regulation between metabolism and innate immunity. sdbonline.org
Advanced Research Methodologies and Future Directions in Human Drosomycin Like Defensin Studies
Methodological Approaches for Investigating Human Drosomycin-Like Defensin (B1577277) Function
The functional characterization of human drosomycin-like defensin (DLD) relies on a combination of specialized laboratory techniques designed to probe its antimicrobial and immunomodulatory activities. These methods provide crucial insights into the peptide's role in the human innate immune system.
In Vitro Assays for Antifungal Potency
The primary method to determine the direct antimicrobial efficacy of DLD is through in vitro antifungal assays. These assays are critical for understanding the spectrum of activity and potency of the defensin against various fungal pathogens. A common approach involves the synthesis of the DLD peptide and testing its ability to inhibit the growth of and kill clinically relevant fungi.
In a key study, synthetic DLD was tested against a panel of filamentous fungi and yeasts. nih.govnih.gov The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a key metric obtained from these assays. To determine the MIC, fungal spores are typically suspended in a suitable growth medium, such as potato dextrose broth for filamentous fungi or yeast complete medium for yeasts, and exposed to varying concentrations of the defensin. nih.gov The growth inhibition is then assessed, often visually or by measuring optical density. nih.gov
Furthermore, to ascertain whether the effect is fungistatic (inhibits growth) or fungicidal (kills the fungi), viability assays are performed. nih.gov This can be achieved by taking an aliquot from the wells showing no growth and plating it on fresh medium to see if the fungi can recover. nih.gov Research has demonstrated that synthetic DLD exhibits potent fungicidal activity against filamentous fungi like Aspergillus fumigatus, Aspergillus nidulans, Fusarium species, and Rhizopus oryzae. nih.govresearchgate.net Notably, these studies have shown that DLD has specific activity against filamentous fungi, with no significant effect on yeasts such as Candida albicans or bacteria. nih.govnih.gov The three-dimensional structure of DLD, maintained by disulfide bonds, is crucial for its antifungal activity. nih.govmdpi.com
Table 1: Antifungal Activity of this compound (DLD)
| Fungal Species | Type | Activity | Reference |
|---|---|---|---|
| Aspergillus fumigatus | Filamentous Fungus | Strong fungicidal effects | nih.govresearchgate.net |
| Aspergillus nidulans | Filamentous Fungus | Active | researchgate.net |
| Fusarium spp. | Filamentous Fungus | Strong fungicidal effects | nih.gov |
| Rhizopus spp. | Filamentous Fungus | Strong fungicidal effects | nih.gov |
| Candida albicans | Yeast | No activity | researchgate.net |
Ex Vivo Tissue Expression Profiling
To understand the physiological relevance of DLD, it is essential to determine where it is produced in the human body. Ex vivo tissue expression profiling accomplishes this by measuring the levels of DLD messenger RNA (mRNA) in various human tissues. nih.gov Reverse transcription-polymerase chain reaction (RT-PCR) is a standard technique used for this purpose. nih.gov
Studies have revealed that DLD mRNA is expressed in several human tissues, with the most abundant expression found in the skin. nih.govnih.govresearchgate.net This finding is consistent with the proposed role of defensins as a first line of defense against invading microorganisms at barrier surfaces. nih.govnih.gov Low levels of DLD mRNA have also been detected in other tissues such as the lung, blood, liver, pancreas, testis, heart, and muscle. researchgate.net Interestingly, one study noted the absence of DLD mRNA in lung tissue, leading to speculation that this could contribute to the susceptibility of the lungs to infections by filamentous fungi. nih.govh1.co The expression of DLD in oral epithelial cells has also been reported, suggesting a role in the defense against fungal infections in the oral cavity. mdpi.com
Cellular and Molecular Immunological Assays
Beyond its direct antimicrobial effects, DLD may also modulate the immune response. Cellular and molecular immunological assays are employed to investigate these potential immunomodulatory functions. These assays typically involve exposing human immune cells, such as peripheral blood mononuclear cells (PBMCs), to the synthetic defensin and measuring the subsequent cellular responses. nih.gov
One key aspect investigated is the ability of DLD to induce the production of cytokines, which are signaling molecules that play a crucial role in regulating immune responses. Studies have shown that DLD itself does not induce cytokine production in human PBMCs. nih.gov Furthermore, it does not appear to interact with Toll-like receptors (TLRs) 2 and 4, which are key pattern recognition receptors involved in initiating innate immune responses. nih.gov However, DLD has been shown to have immunomodulatory effects on Aspergillus-stimulated cytokine production, suggesting a more complex role in the immune response to fungal pathogens. nih.govresearchgate.net
Integration of Advanced Omics Technologies in Defensin Research
The advent of "omics" technologies has revolutionized biological research, and their application to the study of defensins like DLD holds immense promise for a deeper understanding of their function and regulation.
Transcriptomics and Proteomics in Expression and Identification Studies
Transcriptomics, the large-scale study of gene expression, and proteomics, the large-scale study of proteins, are powerful tools for identifying and quantifying the expression of defensins and other immune-related molecules. While specific transcriptomic and proteomic studies focused solely on human DLD are not yet widely published, the methodologies have been extensively used in the broader field of antimicrobial peptide research. researchgate.netbiorxiv.org
These approaches can provide a comprehensive view of the changes in gene and protein expression in response to fungal infection, potentially revealing the full repertoire of molecules involved in the antifungal response, including DLD. researchgate.netbiorxiv.org For instance, transcriptomic analysis of tissues exposed to fungi could reveal not only the induction of DLD expression but also the co-regulation of other genes involved in the immune response. researchgate.net Similarly, proteomic analysis of bodily fluids or tissue extracts can directly identify and quantify the presence of the mature DLD peptide, providing a more direct measure of its availability to fight infection. biorxiv.org
Functional Genomics Approaches for Pathway Elucidation
Functional genomics aims to understand the function of genes and proteins on a genome-wide scale. In the context of DLD research, functional genomics approaches can be used to elucidate the regulatory pathways that control its expression and the downstream cellular pathways affected by its activity.
One area of investigation is the evolutionary conservation of the regulatory pathways governing defensin expression. In Drosophila, the Toll signaling pathway is central to the induction of the antifungal peptide drosomycin (B1143007). sdbonline.orgkarger.com The discovery of a human homolog of drosomycin suggests that a similar evolutionarily conserved pathway may be involved in regulating DLD expression in humans. nih.govsdbonline.org Functional genomics studies, such as those utilizing RNA interference (RNAi) or CRISPR-Cas9 gene editing to systematically knock down or knock out genes in relevant cell lines, could be employed to identify the key components of the DLD regulatory network. These studies could shed light on the transcription factors and signaling molecules that respond to fungal stimuli and trigger the expression of DLD.
Unexplored Biological Roles and Interplay with Other Host Defense Mechanisms
While the primary role of this compound (DLD) as a direct antifungal peptide is established, its full spectrum of biological activities and its intricate interplay with the broader host defense network remain largely unexplored. Future research is poised to investigate these multifaceted aspects, moving beyond its fungicidal properties.
One of the most significant findings is that DLD is predominantly expressed in the skin. researchgate.netnih.gov This localization suggests it is a key component of the cutaneous antimicrobial shield, a complex network of antimicrobial peptides (AMPs), lipids, and immune cells that provide the first line of defense against invading pathogens. researchgate.netnih.gov The skin's innate immune system relies on a delicate balance and the coordinated action of various AMPs, including other defensins (e.g., β-defensins) and cathelicidins. nih.govdermnetnz.org An important avenue of future research is to understand how DLD functions in concert with these other peptides. Potential interactions could be synergistic, where the combined activity is greater than the sum of individual effects, or regulatory, where one peptide influences the expression or activity of another.
The immunomodulatory capabilities of DLD present another critical area for investigation. Research has shown that while DLD itself does not appear to directly stimulate cytokine production from peripheral blood mononuclear cells (PBMCs), it does modulate the cytokine response when these cells are challenged with Aspergillus. researchgate.netnih.govnih.gov This suggests a more nuanced role for DLD than simply killing fungi; it may also help to shape the subsequent immune response, potentially dampening excessive inflammation while still promoting effective clearance of the pathogen. Further studies are needed to identify the specific signaling pathways involved and the full range of immune cells that DLD interacts with. It has been noted that DLD does not seem to directly engage with Toll-like receptor 2 (TLR2) or TLR4, which are common receptors for other defensins. nih.gov
The tissue-specific expression of DLD, particularly its apparent absence in lung tissue, opens up intriguing questions about organ-specific immunity. researchgate.netnih.gov Researchers have speculated that this lack of DLD expression in the lungs could be a contributing factor to the susceptibility of this organ to infections by filamentous fungi like Aspergillus fumigatus. researchgate.netnih.gov This hypothesis warrants further investigation, as it could have significant implications for understanding and potentially treating pulmonary fungal infections. Moreover, DLD has been detected in the oral mucosa, suggesting a role in the defense of the oral cavity. mdpi.com
A summary of the known and potential immunomodulatory functions of this compound is presented in the table below.
| Feature | Observation/Hypothesis | Research Focus |
| Direct Cytokine Induction | Does not independently induce cytokine production in PBMCs. | Elucidate the specific conditions under which DLD may have direct signaling effects. |
| Modulation of Fungal-Induced Cytokine Production | Alters cytokine release from PBMCs when stimulated with Aspergillus. | Identify the signaling pathways and cellular receptors involved in this modulatory effect. |
| Interaction with other AMPs | Likely interacts with other cutaneous AMPs like β-defensins and cathelicidins. | Investigate potential synergistic or regulatory relationships in the skin's antimicrobial shield. |
| Tissue-Specific Roles | Highly expressed in the skin but absent in the lungs. | Explore the implications of its absence in the lungs for fungal susceptibility and its specific roles in different epithelial tissues. |
Biotechnological Applications in Novel Antifungal Strategies (Mechanistic Focus Only)
The unique and specific antifungal activity of this compound positions it as a promising candidate for the development of novel antifungal therapies. A deep understanding of its mechanism of action is paramount for harnessing its biotechnological potential.
The antifungal effect of DLD is characterized by its specificity for filamentous fungi, with no reported activity against yeasts or bacteria. researchgate.net Research on its Drosophila homolog, drosomycin, provides significant clues into its mechanism. Drosomycin has been observed to cause morphological distortions in fungal hyphae, leading to partial lysis and inhibition of spore germination. researchgate.netwikiwand.com At lower concentrations, it can delay hyphal growth and induce branching. wikiwand.com This suggests a mechanism that targets the structural integrity of the fungal cell.
The primary mode of action is likely through interaction with and disruption of the fungal cell membrane. researchgate.net Defensins are typically cationic peptides, and it is proposed that an initial electrostatic interaction with negatively charged components of the fungal cell surface is the first step. Following this, the peptide is thought to insert into the lipid bilayer, leading to permeabilization and loss of cellular contents. The structure of drosomycin, which DLD is presumed to share, includes a cysteine-stabilized αβ motif. wikiwand.com This stable structure is crucial for its function. Furthermore, studies on drosomycin have pointed to the importance of a basic/hydrophobic residue pair for its antifungal activity, which likely facilitates membrane interaction. researchgate.net
Interestingly, research has also indicated that drosomycin can interact with voltage-gated sodium channels, hinting at the possibility of multiple biological activities. nih.gov While the primary antifungal mechanism appears to be membrane disruption, other intracellular targets cannot be ruled out and represent an area for further mechanistic studies.
The development of novel antifungal strategies based on DLD would mechanistically leverage this disruptive capability. One potential application is the design of synthetic peptides based on the active regions of DLD. By identifying the minimal sequence required for antifungal activity, smaller, more stable, and potentially more potent molecules could be engineered. These mimetic peptides would be designed to specifically interact with and destabilize fungal membranes while having minimal effects on host cells.
Another biotechnological avenue, drawing from research on other defensins, is the use of DLD in transgenic organisms to confer fungal resistance. nih.gov While this application has been explored more in agriculture, the principle of leveraging a potent antifungal gene for protection could theoretically be adapted for therapeutic purposes in localized contexts, although this remains a distant prospect.
The table below summarizes the key mechanistic details of this compound's antifungal action and its potential biotechnological applications.
| Mechanistic Aspect | Description | Biotechnological Implication (Mechanistic Focus) |
| Target Specificity | Active against filamentous fungi (Aspergillus spp., Rhizopus oryzae); inactive against yeasts and bacteria. | Development of narrow-spectrum antifungal agents that spare the host's beneficial microbiota. |
| Mode of Action | Induces morphological changes in fungal hyphae, including partial lysis and inhibition of spore germination. | Design of therapeutics that directly compromise fungal structural integrity, a mechanism less prone to conventional resistance. |
| Molecular Interaction | Likely involves electrostatic interaction with the fungal cell membrane followed by disruption of the lipid bilayer. | Engineering of synthetic peptides that optimize membrane-binding and permeabilization properties for enhanced fungicidal activity. |
| Structural Basis | Relies on a stable cysteine-stabilized αβ scaffold. | Creation of stable peptide-based drugs that are resistant to degradation and can function effectively in biological environments. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
